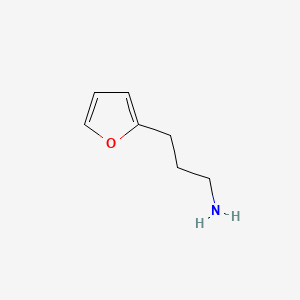

3-(Furan-2-yl)propan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c8-5-1-3-7-4-2-6-9-7/h2,4,6H,1,3,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBNEIGPGNXTRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30243802 | |

| Record name | Furanpropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98773-80-9, 4428-38-0 | |

| Record name | Furanpropanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098773809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furanpropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30243802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(furan-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 3-(Furan-2-yl)propan-1-amine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive analysis of 3-(Furan-2-yl)propan-1-amine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. We will delve into the molecule's core structural features, physicochemical properties, and logical synthetic pathways. This document is structured to deliver not just data, but actionable insights into the compound's reactivity, characterization, and potential as a scaffold for novel chemical entities. By explaining the causality behind experimental choices and grounding all claims in verifiable sources, this guide serves as an essential resource for professionals in drug development and chemical research.

Nomenclature and Structural Analysis

This compound, also known by synonyms such as 3-(2-furyl)propylamine, is a primary amine featuring a furan ring connected to a propyl amine chain.[1][2] This structure imparts a unique combination of properties: the aromatic, electron-rich furan moiety and the flexible, basic aminopropyl linker.

-

IUPAC Name: this compound[1]

-

CAS Numbers: 4428-38-0, 98773-80-9[1]

-

Molecular Formula: C₇H₁₁NO[1]

-

SMILES: C1=COC(=C1)CCCN[3]

-

InChIKey: BMBNEIGPGNXTRH-UHFFFAOYSA-N[1]

The structural arrangement is key to its utility. The furan ring's oxygen atom can act as a hydrogen bond acceptor, while the terminal primary amine (-NH₂) is a strong hydrogen bond donor and a nucleophilic/basic center. The three-carbon aliphatic chain provides conformational flexibility, allowing the two functional ends of the molecule to adopt various spatial orientations, a critical attribute for molecular recognition and binding to biological targets.

Physicochemical and Computed Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its application in synthesis and drug design. The following table summarizes the key computed and, where available, experimental properties of this compound.

| Property | Value | Source |

| Molecular Weight | 125.17 g/mol | [1] |

| Exact Mass | 125.084063974 Da | [1] |

| Topological Polar Surface Area (TPSA) | 39.2 Ų | [1] |

| XLogP3 (Lipophilicity) | 1.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

| GHS Classification | Combustible liquid, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. | [1][2] |

These properties suggest a compound with moderate polarity and lipophilicity, making it a potentially valuable scaffold in drug discovery, where balancing aqueous solubility and membrane permeability is crucial.

Synthesis and Manufacturing Insights

While numerous suppliers offer this compound, understanding its synthesis is vital for process optimization and the creation of novel analogs. A prevalent and chemically robust strategy for synthesizing primary amines like this compound is the reduction of the corresponding nitrile, 3-(furan-2-yl)propanenitrile.

Rationale for Synthetic Route: Nitrile Reduction

The nitrile group (-C≡N) is an excellent precursor to a primary amine (-CH₂NH₂) because the transformation is typically high-yielding and clean. Two primary classes of reagents are employed for this purpose: metal hydrides and catalytic hydrogenation.

-

Metal Hydride Reduction (e.g., Lithium Aluminum Hydride, LAH): LAH is a powerful, non-selective reducing agent capable of readily converting nitriles to primary amines.[4] Its high reactivity necessitates anhydrous conditions and careful handling, making it ideal for small to medium-scale laboratory synthesis.

-

Catalytic Hydrogenation (e.g., H₂/Raney Nickel): This method is often preferred for industrial-scale synthesis due to lower cost, improved safety, and easier workup.[5] The addition of ammonia is frequently required to suppress the formation of secondary and tertiary amine byproducts.[5]

Detailed Experimental Protocol: LAH Reduction

This protocol describes a laboratory-scale synthesis via the reduction of 3-(furan-2-yl)propanenitrile using Lithium Aluminum Hydride (LAH).

Objective: To prepare this compound from 3-(furan-2-yl)propanenitrile.

Materials:

-

3-(furan-2-yl)propanenitrile

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

15% Aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet. The system is purged with dry nitrogen to ensure an inert atmosphere.

-

Reagent Suspension: Anhydrous THF is added to the flask, followed by the cautious, portion-wise addition of LAH (1.5 equivalents). The resulting suspension is cooled to 0 °C in an ice bath.

-

Substrate Addition: 3-(furan-2-yl)propanenitrile (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension over 1 hour, maintaining the temperature at 0 °C. Causality Note: The slow, cooled addition is critical to control the highly exothermic reaction between LAH and the nitrile.

-

Reaction: After the addition is complete, the ice bath is removed, and the mixture is heated to reflux for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting nitrile is fully consumed.

-

Work-up (Fieser Method): The flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LAH used in grams. Causality Note: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easily removed by filtration, simplifying purification.

-

Purification: The resulting slurry is stirred for 30 minutes, then the solid is filtered off and washed thoroughly with THF. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or column chromatography.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show distinct signals for the three furan protons (typically between 6.0-7.5 ppm), and three multiplets for the propyl chain protons: a triplet near 2.7 ppm (for the -CH₂- adjacent to the furan ring), a multiplet near 1.8 ppm (for the central -CH₂-), and a triplet near 2.8 ppm (for the -CH₂- adjacent to the amine). A broad singlet for the -NH₂ protons would also be present, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum should display 7 distinct carbon signals. Four signals would correspond to the furan ring carbons (in the aromatic region, ~105-155 ppm), and three signals would appear in the aliphatic region (~25-45 ppm) for the propyl chain carbons.[1]

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 125. The fragmentation pattern would likely involve the loss of the amine group and characteristic fragmentation of the furan ring.[1]

Applications in Medicinal Chemistry and Drug Development

The furan scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and biologically active compounds.[6] Furan derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This compound serves as a versatile starting material for accessing novel derivatives. For instance, studies have shown that related 3-aryl-3-(furan-2-yl)propanoic acids exhibit significant antimicrobial activity against organisms like Candida albicans, Escherichia coli, and Staphylococcus aureus.[6] The propylamine moiety of the title compound provides a key attachment point for building such structures or for coupling to other pharmacophores. Its primary amine can be readily functionalized to form amides, sulfonamides, ureas, and other groups, enabling the exploration of a vast chemical space in lead optimization campaigns.

Safety, Handling, and Storage

As a primary amine and combustible liquid, this compound requires careful handling.

-

Hazards: The compound is classified as a combustible liquid. It is reported to cause skin irritation and serious eye damage and may cause respiratory irritation.[1][2]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and sources of ignition. Recommended storage is often under an inert atmosphere at 2-8°C.

Conclusion

This compound is a valuable heterocyclic building block with a compelling combination of structural and chemical properties. Its synthesis is accessible through well-established methods like nitrile reduction, and its structure offers multiple handles for chemical modification. The proven biological relevance of the furan scaffold makes this compound and its derivatives highly attractive for researchers and drug development professionals seeking to design and synthesize novel therapeutic agents. This guide provides the foundational knowledge required to confidently handle, synthesize, and strategically employ this versatile molecule in advanced research applications.

References

- 1. This compound | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C7H11NO) [pubchemlite.lcsb.uni.lu]

- 4. benchchem.com [benchchem.com]

- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Furan-2-yl)propan-1-amine (CAS 4428-38-0): Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(Furan-2-yl)propan-1-amine, a versatile heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. The furan moiety is a privileged scaffold in numerous biologically active compounds, and the presence of a primary amine on a propyl linker offers a key vector for molecular elaboration.[1][2] This document details the physicochemical and spectral properties of this compound, outlines robust synthetic protocols for its preparation, discusses its chemical reactivity, and explores its current and potential applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and medicinal chemistry.

Introduction and Nomenclature

This compound is an organic compound featuring a furan ring connected to a propan-1-amine backbone.[3] The unique electronic and conformational properties of the furan ring, coupled with the nucleophilic primary amine, make this molecule a valuable intermediate for the synthesis of a diverse range of more complex structures.[1] Its potential biological activities, including interactions with monoamine oxidase and potential anticancer properties, are areas of growing interest.[3]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 4428-38-0 |

| Molecular Formula | C₇H₁₁NO |

| Molecular Weight | 125.17 g/mol |

| Synonyms | 3-(2-Furyl)propan-1-amine, 3-(2-furyl)propylamine, Furanpropanamine |

Physicochemical and Spectral Properties

Understanding the fundamental properties of this compound is crucial for its effective use in research and development.

Physicochemical Properties

The following table summarizes key computed and experimentally observed physicochemical properties.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Pale yellow oil (Expected) | [1] |

| Boiling Point | ~250-260 °C (decomposes, Estimated) | [1] |

| Solubility | Soluble in water, methanol, ethanol, DMSO (Estimated) | [1] |

| pKa (amine) | ~9.5 (Estimated) | [1] |

| XLogP3 | 1.1 | [4] |

| Topological Polar Surface Area | 39.2 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 3 | [4] |

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct signals for the four unique carbons of the furan ring and the three carbons of the propyl chain. The chemical shifts would be influenced by the heteroatom and the amine group.

-

Mass Spectrometry (MS): The predicted monoisotopic mass is 125.08406 Da.[5] The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 125 and a protonated molecular ion peak ([M+H]⁺) at m/z 126.[5] Fragmentation patterns would likely involve cleavage of the propyl chain.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aliphatic and aromatic components, and C-O-C stretching characteristic of the furan ring.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reduction of a suitable precursor, most commonly 3-(furan-2-yl)propanenitrile. Two primary, robust methods are detailed below: reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation using Raney Nickel.

Caption: Synthetic workflow for this compound.

Synthesis of the Precursor: 3-(Furan-2-yl)propenoic Acid

A common precursor for the nitrile is the corresponding propenoic acid, which can be synthesized via a Knoevenagel condensation.

Protocol 1: Synthesis of 3-(Furan-2-yl)propenoic Acid [6]

-

Reaction Setup: In a round-bottom flask, add furan-2-carbaldehyde (1.0 eq) and malonic acid (1.0 eq) to pyridine (as solvent).

-

Catalysis: Add a catalytic amount of piperidine dropwise to the mixture.

-

Reaction Conditions: Heat the mixture to 115 °C and stir for 4 hours.

-

Work-up: Pour the reaction mixture into water and acidify with aqueous HCl to a pH of 5-6 to precipitate the product.

-

Purification: Filter the precipitate and wash with water to yield 3-(furan-2-yl)propenoic acid.

Method A: Reduction with Lithium Aluminum Hydride (LAH)

This method is highly effective for the reduction of nitriles to primary amines.[7][8]

Caption: Step-by-step protocol for LAH reduction.

Protocol 2: LAH Reduction of 3-(Furan-2-yl)propanenitrile [9]

-

Reaction Setup: In an oven-dried, three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Nitrile: Cool the LAH suspension to 0 °C in an ice bath. Slowly add a solution of 3-(furan-2-yl)propanenitrile (1.0 eq) in anhydrous THF dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C. Carefully and sequentially add water (1 volume relative to LAH), 15% aqueous sodium hydroxide (1 volume), and then water (3 volumes) to quench the excess LAH.

-

Work-up: Filter the resulting suspension through a pad of celite and wash the filter cake thoroughly with ethyl acetate.

-

Extraction: Separate the layers of the filtrate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude amine by vacuum distillation or column chromatography on silica gel.

Method B: Catalytic Hydrogenation with Raney Nickel

This method offers a milder alternative to LAH reduction and is suitable for larger-scale synthesis.[10][11]

Protocol 3: Raney Nickel Catalyzed Hydrogenation [10][12]

-

Catalyst Preparation: In a hydrogenation vessel, add Raney Nickel slurry. Wash the catalyst with the reaction solvent (e.g., ethanol or methanol) several times by decantation.

-

Reaction Setup: Add a solution of 3-(furan-2-yl)propanenitrile in the chosen solvent to the prepared catalyst. For improved results, the solvent can be saturated with ammonia.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 40-50 psi). Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC/GC-MS analysis.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the catalyst through a pad of celite.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by vacuum distillation.

Chemical Reactivity and Synthetic Applications

This compound possesses two key reactive sites: the nucleophilic primary amine and the electron-rich furan ring. This dual reactivity allows for a wide range of chemical transformations.

Reactions of the Amino Group

The primary amine can undergo a variety of standard transformations:

-

Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.[13][14]

-

Cyclization Reactions: The amino group can participate in cyclization reactions to form various heterocyclic structures, such as oxazolidinones when reacted with phosgene or its equivalents.[1]

Reactions of the Furan Ring

The furan ring is susceptible to electrophilic substitution, primarily at the 5-position. However, the furan ring is sensitive to strong acids and oxidizing agents, which can lead to ring-opening or polymerization.[3]

-

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can occur on the furan ring, though milder conditions are often required compared to benzene.

-

Hydrogenation: The furan ring can be hydrogenated to a tetrahydrofuran ring under catalytic conditions, often requiring more forcing conditions than the reduction of the nitrile group.

Caption: Reactivity profile of this compound.

Applications in Drug Discovery and Development

The furan scaffold is a constituent of numerous approved drugs and biologically active natural products.[2] Compounds containing the furan ring exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] this compound serves as a valuable starting material for the synthesis of novel chemical entities with potential therapeutic applications. The primary amine provides a convenient handle for library synthesis and the introduction of pharmacophoric groups. For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown promising antibacterial activity.[6]

Safety and Handling

This compound is classified as a hazardous substance.[4]

-

GHS Hazard Statements:

-

H227: Combustible liquid.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P317: Get medical help.

-

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its dual reactivity offers numerous opportunities for the creation of diverse and complex molecular architectures. As the importance of furan-containing compounds in drug discovery continues to grow, the utility of this compound as a key intermediate is expected to increase. This guide provides a solid foundation for researchers to safely and effectively utilize this compound in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. ijabbr.com [ijabbr.com]

- 3. Buy this compound | 4428-38-0 [smolecule.com]

- 4. This compound | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H11NO) [pubchemlite.lcsb.uni.lu]

- 6. mdpi.com [mdpi.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. wjarr.com [wjarr.com]

- 12. rsc.org [rsc.org]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 3-(Furan-2-yl)propan-1-amine: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-(Furan-2-yl)propan-1-amine, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental properties, provide a detailed and validated synthetic protocol, discuss methods for its characterization, and explore its applications as a scaffold for novel therapeutics.

Core Molecular Attributes

This compound is an organic compound featuring a furan ring connected to a propyl amine chain.[1] The furan moiety, a five-membered aromatic heterocycle containing one oxygen atom, is a key structural component in numerous pharmacologically active compounds.[2][3] It often serves as a bioisostere for phenyl rings, offering unique electronic and steric properties that can enhance metabolic stability, bioavailability, and receptor-ligand interactions.[2]

The presence of a primary amine group provides a reactive handle for a wide array of chemical modifications, making this compound a valuable starting material for the synthesis of diverse compound libraries.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | [4][5] |

| Molecular Weight | 125.17 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| CAS Number | 4428-38-0 | [5] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most effectively and reliably achieved via a two-step sequence involving a Knoevenagel condensation followed by a chemoselective reduction. This pathway is chosen for its high efficiency, the relative accessibility of starting materials, and the robust nature of the reactions, which avoids compromising the integrity of the furan ring.

Synthetic Workflow Overview

Caption: A two-step synthesis of this compound.

Step 1: Synthesis of 3-(Furan-2-yl)-2-cyanopropenenitrile

This initial step utilizes the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.

-

Rationale: Furan-2-carbaldehyde (furfural) is an inexpensive, bio-based starting material. Malononitrile provides the carbon backbone extension and the nitrile functionalities. Piperidine is a mild base catalyst that effectively deprotonates malononitrile to generate the required nucleophile without promoting side reactions on the furan ring.

-

Experimental Protocol:

-

To a stirred solution of propanedinitrile (malononitrile) (1.0 eq) in absolute ethanol (3 mL per mmol of nitrile), add furan-2-carbaldehyde (1.0 eq).

-

Add 2-3 drops of piperidine as a catalyst.

-

Stir the reaction mixture at room temperature for 2-3 hours. A precipitate will typically form during this time.

-

Collect the crude product by filtration and wash it with a small volume of cold ethanol.

-

Recrystallize the solid from ethanol to yield pure 3-(Furan-2-yl)-2-cyanopropenenitrile.[6]

-

Step 2: Reduction to this compound

The final step involves the complete reduction of both the carbon-carbon double bond and the two nitrile groups. Catalytic hydrogenation is the method of choice for this transformation due to its high chemoselectivity and cleaner reaction profile compared to metal hydride reagents.

-

Rationale: Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) is highly effective for reducing nitriles to primary amines.[7] The presence of ammonia in the methanolic solution is critical; it suppresses the formation of secondary amine byproducts by reacting with intermediate imines, thereby favoring the desired primary amine product. This method avoids the often-vigorous quenching procedures required for reagents like Lithium Aluminum Hydride (LAH).

-

Experimental Protocol:

-

In a suitable hydrogenation vessel, add Raney Nickel catalyst (~10% w/w of the substrate) as a slurry in methanol.

-

Add a solution of 3-(Furan-2-yl)-2-cyanopropenenitrile (1.0 eq) in methanol containing 7-10% ammonia.

-

Seal the vessel, purge it first with nitrogen and then with hydrogen gas.

-

Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 24-48 hours, monitoring hydrogen uptake.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

-

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

NMR provides detailed information about the molecular structure.[8][9] The expected chemical shifts are based on the distinct electronic environments of the protons and carbons in the molecule.[10][11]

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.30 (dd) | H5 (Furan) |

| ~6.25 (dd) | H4 (Furan) |

| ~6.00 (d) | H3 (Furan) |

| ~2.75 (t) | -CH₂- (alpha to Furan) |

| ~2.65 (t) | -CH₂- (alpha to Amine) |

| ~1.80 (quint) | -CH₂- (beta) |

| ~1.40 (br s) | -NH₂ |

Note: Spectra are typically run in CDCl₃. Chemical shifts are approximate and may vary slightly based on solvent and concentration. The amine protons (-NH₂) often appear as a broad singlet and can be exchanged with D₂O.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₇H₁₁NO), the expected monoisotopic mass is 125.0841 Da.[4] Electrospray Ionization (ESI) in positive mode would be expected to show a prominent ion at m/z 126.0919, corresponding to the protonated molecule [M+H]⁺.

Applications in Drug Development

The furan scaffold is a privileged structure in medicinal chemistry, appearing in drugs with diverse therapeutic actions, including antibacterial, anti-inflammatory, and anticancer properties.[2][12][13] this compound is a particularly valuable building block for exploring new chemical space in these areas.

Scaffold for Monoamine Oxidase (MAO) Inhibitors

A significant area of interest is the development of inhibitors for Monoamine Oxidases (MAO-A and MAO-B).[1] These enzymes are responsible for the degradation of key neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibitors of MAO are established treatments for depression and neurodegenerative disorders such as Parkinson's disease.[14]

Numerous studies have shown that furan-containing molecules can act as potent and selective MAO inhibitors.[15][16] The this compound scaffold provides an ideal starting point for synthesizing analogs that can probe the active site of MAO enzymes. The propyl chain offers conformational flexibility, while the primary amine can be functionalized to introduce groups that enhance binding affinity and selectivity.

Caption: Role of MAO in neurotransmitter degradation and its inhibition.

Intermediate in Pharmaceutical Synthesis

Furan derivatives are crucial intermediates in the synthesis of blockbuster drugs. For instance, structurally related furfurylamines are key components in the synthesis of Ranitidine, a well-known histamine H₂ receptor antagonist used to treat peptic ulcers.[17][18] The synthetic utility of this compound positions it as a valuable intermediate for accessing complex molecular architectures.

Conclusion

This compound is a molecule of considerable strategic importance for drug discovery and development. Its straightforward and scalable synthesis, combined with the proven pharmacological relevance of the furan scaffold, makes it an attractive starting point for generating novel compounds with potential therapeutic value. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

- 1. Buy this compound | 4428-38-0 [smolecule.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. mdpi.com [mdpi.com]

- 7. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. scispace.com [scispace.com]

- 10. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological activity of furan derivatives [wisdomlib.org]

- 13. ijabbr.com [ijabbr.com]

- 14. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Selected furanochalcones as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ranitidine synthesis - chemicalbook [chemicalbook.com]

The Crucial Role of Thermochemistry in Furan-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The thermodynamic properties of furan and its derivatives are critical determinants of their stability, reactivity, and metabolic fate, profoundly influencing their efficacy and safety profiles. This in-depth technical guide provides a comprehensive exploration of the thermochemistry of furan compounds, bridging fundamental principles with practical applications in drug discovery. We will delve into the experimental and computational methodologies for determining key thermodynamic parameters, present a curated collection of thermochemical data, and elucidate the intricate relationship between thermodynamics, metabolic activation, and the design of safer, more effective furan-containing drugs.

The Significance of Thermochemistry in Furan-Based Drug Design

The journey of a drug molecule from discovery to clinical application is fraught with challenges, with safety and efficacy being paramount. For furan-containing drug candidates, a thorough understanding of their thermochemical properties is not merely an academic exercise but a crucial aspect of risk assessment and mitigation. The inherent stability of the furan ring, its susceptibility to metabolic activation, and the influence of substituents are all governed by thermodynamic principles.

Furan and its derivatives are widely utilized in drug discovery for several reasons:

-

Bioisosteric Replacement: The furan ring is often employed as a bioisostere for other aromatic systems like phenyl or thiophene rings.[5][6][7][8][9] This substitution can modulate a compound's physicochemical properties, such as solubility and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[8]

-

Structural Scaffold: The furan moiety serves as a versatile and readily functionalizable scaffold for the synthesis of diverse compound libraries.[1][3]

However, the presence of the furan ring also introduces a potential liability: metabolic activation. Cytochrome P450 enzymes can oxidize the furan ring to form reactive intermediates, such as epoxides and cis-enedials.[10][11][12] These electrophilic metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity and, in some cases, carcinogenicity.[10][11][13][14] The propensity for this metabolic activation is intrinsically linked to the thermochemistry of the furan ring and its substituents.

This guide will equip researchers with the knowledge to navigate these complexities by providing a solid foundation in the thermochemistry of furan compounds.

Methodologies for Determining Thermochemical Properties

The determination of accurate thermochemical data is the bedrock of understanding the energetic landscape of furan derivatives. A combination of experimental and computational techniques is often employed to achieve this.

Experimental Approaches

2.1.1. Combustion Calorimetry

Combustion calorimetry is a classic and powerful technique for determining the standard molar enthalpy of combustion (ΔcHm°).[15] From this value, the standard molar enthalpy of formation (ΔfHm°) in the condensed phase can be derived.[15]

Experimental Protocol: Static Bomb Combustion Calorimetry [15]

-

Sample Preparation: A precisely weighed pellet of the furan compound is placed in a crucible inside a combustion bomb. A cotton thread fuse is positioned to ensure ignition.

-

Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen (typically to ~3.04 MPa).

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature is recorded.

-

Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is monitored and recorded at regular intervals until a constant temperature is reached.

-

Calibration: The energy equivalent of the calorimeter is determined by burning a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

-

Calculation: The standard molar enthalpy of combustion is calculated from the temperature rise, the energy equivalent of the calorimeter, and the molar mass of the compound.

2.1.2. Calvet Microcalorimetry

To determine the gas-phase enthalpy of formation, the enthalpy of vaporization (ΔvapHm°) or sublimation (ΔsubHm°) is required. Calvet microcalorimetry is a sensitive technique used to measure these phase-change enthalpies.[15]

Experimental Protocol: Calvet Microcalorimetry for Enthalpy of Vaporization [15]

-

Sample Preparation: A small, accurately weighed amount of the liquid furan derivative is sealed in a glass ampoule.

-

Calorimeter Setup: The ampoule is placed in the Calvet microcalorimeter at a constant temperature.

-

Vaporization: The ampoule is broken, and the sample is vaporized into a vacuum.

-

Heat Flow Measurement: The heat absorbed during the endothermic vaporization process is measured by the calorimeter's heat flux sensors.

-

Calibration: The instrument is calibrated using a substance with a known enthalpy of vaporization.

-

Calculation: The molar enthalpy of vaporization is calculated from the measured heat flow and the amount of sample vaporized.

Computational Approaches

Computational chemistry provides a powerful and often more accessible means of estimating the thermochemical properties of furan compounds. High-level ab initio and density functional theory (DFT) methods can yield results with high accuracy.[16][17][18]

2.2.1. High-Level Ab Initio Methods

Methods like the Feller-Petersen-Dixon (FPD) and G3 are composite quantum chemical methods that aim for high accuracy by combining calculations at different levels of theory and with various basis sets.[15][17] These methods are particularly useful for calculating total atomization energies, from which enthalpies of formation can be derived.[17]

2.2.2. Density Functional Theory (DFT)

DFT methods, such as CAM-RB3LYP, offer a good balance between computational cost and accuracy for studying the thermochemistry of organic molecules.[18][19][20] Isodesmic and homodesmotic reactions are often employed in DFT calculations to minimize errors by ensuring that the number and types of bonds are conserved on both sides of the reaction, leading to cancellation of systematic errors in the calculations.[16]

Computational Workflow: DFT Calculation of Enthalpy of Formation using Isodesmic Reactions

Caption: A typical workflow for calculating the enthalpy of formation of a furan derivative using DFT and isodesmic reactions.

Key Thermodynamic Properties of Furan and its Derivatives

A comprehensive understanding of the thermochemical properties of furan and its substituted analogs is essential for predicting their behavior in biological systems.

Enthalpy of Formation

The standard molar enthalpy of formation (ΔfHm°) is a fundamental thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a direct measure of the compound's intrinsic stability.

| Compound | Formula | ΔfHm° (gas, 298.15 K) (kJ mol-1) | Method | Reference |

| Furan | C4H4O | -34.8 ± 3 | Ab initio | [17] |

| 2-Methylfuran | C5H6O | -80.3 ± 5 | Ab initio | [17] |

| 2,5-Dimethylfuran | C6H8O | -124.6 ± 6 | Ab initio | [17] |

| 2-Furancarbonitrile | C5H3NO | 106.8 ± 1.1 | Experimental | [21] |

| 2-Acetylfuran | C6H6O2 | -207.4 ± 1.3 | Experimental | [21] |

| 3-Furaldehyde | C5H4O2 | -151.9 ± 1.1 | Experimental | [21] |

Note: The uncertainties represent the 95% confidence limits.

The data in the table highlights the stabilizing effect of methyl substitution on the furan ring, as evidenced by the increasingly negative enthalpies of formation from furan to 2,5-dimethylfuran.[17] Conversely, the introduction of electron-withdrawing groups like nitrile and acetyl can lead to less negative or even positive enthalpies of formation.[21]

Entropy and Heat Capacity

Standard molar entropy (Sm°) and molar heat capacity (Cp,m) are also crucial for a complete thermodynamic description. These properties can be determined experimentally or calculated using statistical mechanics based on vibrational frequencies obtained from quantum chemical calculations.[19][22] The NIST WebBook is a valuable resource for obtaining experimental and compiled data for these properties for furan and some of its derivatives.[23][22]

Thermodynamic Considerations in the Metabolic Activation of Furans

The hepatotoxicity and carcinogenicity of some furan-containing compounds are linked to their metabolic activation by cytochrome P450 enzymes.[10][11][12] This process involves the oxidation of the furan ring to form a highly reactive α,β-unsaturated dialdehyde, such as cis-2-butene-1,4-dial from furan.[13][14]

Caption: The metabolic activation pathway of furan leading to toxicity.

The thermodynamics of this activation process are critical. The stability of the furan ring, influenced by its substituents, will affect the activation energy barrier for the initial oxidation step. Electron-donating groups can increase the electron density of the furan ring, potentially making it more susceptible to oxidation. Conversely, electron-withdrawing groups may decrease the ring's reactivity towards oxidation.

By understanding the thermochemical properties of a series of furan derivatives, medicinal chemists can make more informed decisions during the lead optimization phase. For instance, if a lead compound containing a furan moiety shows signs of toxicity, bioisosteric replacement with a less reactive or more stable furan analog, guided by thermochemical data, could be a viable strategy to mitigate this risk.

Conclusion and Future Perspectives

The thermochemistry and thermodynamic properties of furan compounds are indispensable for the rational design of safe and effective drugs. This guide has provided a comprehensive overview of the key concepts, experimental and computational methodologies, and the critical link between thermodynamics and metabolic activation.

As computational methods continue to improve in accuracy and efficiency, we can expect an even greater reliance on in silico prediction of thermochemical properties to guide drug discovery efforts. The continued generation of high-quality experimental data will be crucial for benchmarking and refining these computational models.

By integrating a deep understanding of thermochemistry into the drug discovery workflow, researchers can better anticipate and address potential liabilities associated with the furan scaffold, ultimately leading to the development of safer and more effective medicines.

References

- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mch.estranky.sk [mch.estranky.sk]

- 10. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds | Semantic Scholar [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Kinetic and thermodynamic models for the formation of furan in thermally processed foods: A theoretical and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Experimental–Density Functional Theory (DFT) Study of the Inhibitory Effect of Furan Residues in the Ziegler–Natta Catalyst during Polypropylene Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Furan, 2-methyl- [webbook.nist.gov]

- 23. Furan [webbook.nist.gov]

A Technical Guide to the Safe Handling of 3-(Furan-2-yl)propan-1-amine

This document provides a comprehensive technical guide on the safety, handling, and regulatory information for 3-(Furan-2-yl)propan-1-amine (CAS No: 4428-38-0, 98773-80-9). It is intended for researchers, chemists, and professionals in the drug development and life sciences sectors who may handle this compound. The guide synthesizes data from established safety data sheets and chemical databases to provide a framework for risk mitigation and safe laboratory practice.

Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a furan ring connected to a propylamine tail.[1] This structure makes it a valuable intermediate in medicinal chemistry and organic synthesis.[1] Understanding its physical and chemical properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-(2-Furyl)propan-1-amine, Furanpropanamine | [2][3] |

| CAS Number | 4428-38-0 / 98773-80-9 | [2][3] |

| Molecular Formula | C₇H₁₁NO | [2][4] |

| Molecular Weight | 125.17 g/mol | [2][3] |

| Topological Polar Surface Area | 39.2 Ų | [2][3] |

| XLogP3 (Lipophilicity) | 1.1 | [2] |

| Hydrogen Bond Donors | 1 | [2][3] |

| Hydrogen Bond Acceptors | 2 | [2][3] |

Note: The physical state (e.g., liquid, solid) should be confirmed with the supplier-specific Safety Data Sheet (SDS), as it may vary based on purity and conditions.

Hazard Analysis and GHS Classification

According to aggregated data from the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified as a hazardous substance.[2][3] The primary hazards are associated with its potential to cause severe eye damage, skin and respiratory irritation, and its combustible nature.

GHS Hazard Summary

| Classification | Code | Description |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

| Flammable Liquids | H227 | Combustible liquid. |

GHS data is aggregated from multiple notifiers and may vary.[2] Always consult the vendor-specific SDS for the most accurate classification.

Interpretation of Hazards for Laboratory Personnel

-

H318 - Causes serious eye damage: This is the most significant hazard. It implies that contact with the eyes can lead to irreversible damage or blindness. This necessitates stringent eye protection protocols.

-

H315 - Causes skin irritation: Prolonged or repeated contact with the skin is likely to cause redness, inflammation, or dermatitis. The causality lies in the amine functional group, which can be corrosive or irritating to tissues.

-

H335 - May cause respiratory irritation: Inhalation of vapors or mists can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[5] This risk is heightened when handling the material outside of a fume hood or at elevated temperatures.

-

H227 - Combustible liquid: While not highly flammable, the substance can ignite if heated and exposed to an ignition source.[2][3] This requires careful management of heat sources during handling and storage.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The "Hierarchy of Controls" is the established framework for mitigating workplace hazards and should be applied when handling this chemical.

References

The Furan Ring: A Duality of Aromaticity and Reactivity in Organic Synthesis and Drug Discovery

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity and stability of the furan ring is paramount. This five-membered aromatic heterocycle, a common motif in natural products and pharmaceuticals, presents a fascinating duality. Its aromatic character dictates a propensity for substitution reactions, yet its relatively low resonance energy allows it to participate in cycloadditions and ring-opening reactions, offering a versatile toolkit for synthetic chemists. This guide provides a deep dive into the core principles governing the furan ring's behavior, offering field-proven insights into its stability and synthetic utility.

Electronic Structure and Aromaticity: The Root of Furan's Dual Nature

However, the aromaticity of furan is significantly less pronounced than that of benzene. The resonance energy of furan is estimated to be around 16-18 kcal/mol, substantially lower than benzene's ~36 kcal/mol.[1][2] This reduced aromatic stabilization is a critical factor governing its reactivity, making it more susceptible to reactions that disrupt the aromatic system.[1][3]

| Compound | Resonance Energy (kcal/mol) |

| Benzene | ~36 |

| Thiophene | 29 |

| Pyrrole | 22 |

| Furan | 16-18 |

| Table 1: Comparison of Resonance Energies of Common Aromatic Compounds.[2] |

This intermediate aromatic character is the cornerstone of furan's chemical personality, allowing it to behave as both an aromatic system and a conjugated diene.[1][4]

The Reactive Nature of the Furan Ring: A Synthetic Chemist's Playground

Furan's modest aromaticity and the electron-donating nature of the oxygen heteroatom render it significantly more reactive than benzene towards a variety of reagents.[4] This reactivity can be broadly categorized into several key classes of transformations.

Electrophilic Aromatic Substitution: A Predilection for the α-Position

Furan readily undergoes electrophilic aromatic substitution, reacting at a rate approximately 6 x 10¹¹ times faster than benzene.[2] This heightened reactivity is due to the oxygen atom's ability to donate electron density into the ring, stabilizing the cationic intermediate (σ-complex) formed during the reaction.[5]

Regioselectivity: Electrophilic attack preferentially occurs at the C2 (α) position. This is because the intermediate formed by attack at C2 is more stable, with the positive charge delocalized over three resonance structures, including one where the charge is stabilized by the oxygen atom.[2][5] Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures.[2]

References

Solubility of "3-(Furan-2-yl)propan-1-amine" in various solvents

An In-depth Technical Guide to the Solubility of 3-(Furan-2-yl)propan-1-amine in Various Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a molecule of significant interest in medicinal chemistry and drug discovery.[1][2][3] The furan scaffold is a privileged structure in therapeutic agent development, and understanding the solubility of its derivatives is paramount for formulation, bioavailability, and overall drug efficacy.[4][5] This document delves into the theoretical underpinnings of the solubility of this compound based on its physicochemical properties, outlines a detailed experimental protocol for systematic solubility determination, presents an expected solubility profile in a range of common laboratory solvents, and discusses the implications of these properties for research and development.

Introduction: The Significance of this compound

This compound belongs to a class of furan-containing compounds that are extensively explored in medicinal chemistry for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4] The furan ring can act as a bioisostere for phenyl groups, offering modified steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.[3] The primary amine group in the propyl chain imparts basicity and the potential for salt formation, which can significantly influence the compound's solubility and pharmacokinetic profile. A thorough understanding of its solubility is therefore a critical first step in the journey from discovery to a viable therapeutic candidate.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | [6][7] |

| Molecular Weight | 125.17 g/mol | [6][7] |

| XLogP3 | 1.1 | [6][8] |

| Hydrogen Bond Donor Count | 1 | [7][8] |

| Hydrogen Bond Acceptor Count | 2 | [7][8] |

| Topological Polar Surface Area (TPSA) | 39.2 Ų | [6][8] |

| pKa (Predicted) | ~9.5-10.5 (for the primary amine) | N/A |

-

Polarity and Hydrogen Bonding: The presence of a primary amine (-NH₂) and an oxygen atom within the furan ring makes this compound a polar molecule capable of both donating and accepting hydrogen bonds.[7][8] This suggests a favorable interaction with polar protic solvents like water and alcohols. The lone pair of electrons on the nitrogen atom can accept a proton, leading to its basic nature.[9]

-

Lipophilicity: The XLogP3 value of 1.1 indicates a moderate degree of lipophilicity, suggesting that the compound will also have some solubility in nonpolar organic solvents.[6][8] The furan ring and the propyl chain contribute to its nonpolar character.

-

Basicity and Acidic Solubility: As an amine, this compound is basic and is expected to exhibit enhanced solubility in acidic aqueous solutions due to the formation of a protonated, and therefore more polar, ammonium salt.[10][11][12]

Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, a systematic approach using a range of solvents is necessary. The following protocol outlines a robust method for obtaining quantitative solubility data.

Materials and Equipment

-

This compound (purity ≥98%)[7]

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Calibrated micropipettes

-

Scintillation vials or other suitable sealed containers

-

A selection of solvents (HPLC grade):

-

Polar Protic: Deionized Water, Methanol, Ethanol

-

Polar Aprotic: Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone

-

Nonpolar: Toluene, Hexane

-

Aqueous Buffers: 0.1 M HCl, Phosphate Buffered Saline (PBS) pH 7.4

-

Experimental Workflow

Caption: A generalized workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Stock Solutions for Standard Curve: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) at known concentrations.

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the exact mass of the compound added.

-

Add a precise volume of the test solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Phase Separation:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the standard curve.

-

Analyze the diluted sample by HPLC.

-

-

Quantification:

-

Construct a standard curve by plotting the HPLC peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the standard curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the test solvent.

-

Expected Solubility Profile

While specific experimental data is not publicly available, a qualitative and semi-quantitative solubility profile can be predicted based on the physicochemical properties of this compound.

Table 2: Expected Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Soluble | Capable of hydrogen bonding, but the hydrocarbon and furan components limit high solubility. |

| 0.1 M HCl | Aqueous Acidic | Freely Soluble | Protonation of the amine group forms a highly polar salt.[11][12] |

| PBS (pH 7.4) | Aqueous Buffer | Sparingly Soluble | At physiological pH, a significant portion will be in the protonated, more soluble form. |

| Methanol | Polar Protic | Freely Soluble | Similar polarity and hydrogen bonding capabilities. |

| Ethanol | Polar Protic | Freely Soluble | Similar to methanol. |

| Acetonitrile | Polar Aprotic | Soluble | Polar nature facilitates dissolution. |

| DMSO | Polar Aprotic | Very Soluble | Strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Acetone | Polar Aprotic | Soluble | Good general-purpose organic solvent. |

| Toluene | Nonpolar | Sparingly Soluble | The furan ring and alkyl chain provide some nonpolar character. |

| Hexane | Nonpolar | Insoluble to Very Sparingly Soluble | Dominated by nonpolar interactions; the polar amine group will limit solubility. |

Discussion and Implications for Drug Development

The predicted solubility profile of this compound highlights its versatile nature. The expected high solubility in acidic conditions is particularly advantageous for potential oral drug delivery, as the acidic environment of the stomach would facilitate dissolution. Its solubility in common organic solvents like methanol, ethanol, and DMSO simplifies its handling and use in synthetic and analytical procedures.

For formulation development, the moderate aqueous solubility at neutral pH might necessitate the use of formulation strategies such as salt formation, co-solvents, or complexation to achieve desired concentrations for parenteral administration. The choice of a suitable salt form will be critical and will depend on factors such as crystallinity, stability, and hygroscopicity.

Conclusion

This compound is a compound with a promising profile for further investigation in drug discovery. Its molecular structure, with both polar and nonpolar characteristics, results in a nuanced solubility profile. While theoretical predictions provide a strong foundation, the experimental protocol outlined in this guide offers a clear pathway to obtaining the empirical data necessary for informed decision-making in the research and development process. A comprehensive understanding of its solubility is a cornerstone for unlocking the full therapeutic potential of this and related furan-containing molecules.

References

- 1. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. ijabbr.com [ijabbr.com]

- 6. This compound | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. embibe.com [embibe.com]

- 10. Qualitative tests of amines | PPTX [slideshare.net]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. byjus.com [byjus.com]

Methodological & Application

Synthesis of novel compounds using "3-(Furan-2-yl)propan-1-amine"

An Application Guide to the Synthesis of Novel Compounds from 3-(Furan-2-yl)propan-1-amine

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of this compound as a versatile starting material for the synthesis of novel chemical entities. The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds with a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] This guide focuses on three robust and widely applicable synthetic transformations: amide bond formation, reductive amination, and the Pictet-Spengler reaction. Each section includes a theoretical background explaining the causality behind the chosen methodology, detailed step-by-step protocols, characterization data for representative products, and troubleshooting advice. The protocols are designed to be self-validating, incorporating checkpoints and expected outcomes to ensure experimental integrity.

Introduction: The Strategic Value of this compound

The furan ring is a five-membered aromatic heterocycle that serves as a crucial structural component in a multitude of natural products and synthetic pharmaceuticals.[2][4] Its unique electronic and steric properties often enhance drug-receptor interactions, improve metabolic stability, and increase bioavailability.[2] Compounds incorporating the furan moiety have demonstrated a vast spectrum of biological activities, making them highly attractive targets in drug discovery.[1][3][5]

This compound combines this valuable heterocyclic core with a flexible three-carbon linker and a reactive primary amine. This strategic combination offers a powerful platform for chemical diversification. The primary amine serves as a synthetic handle for a wide array of chemical reactions, allowing for the systematic exploration of chemical space and the generation of libraries of novel compounds for biological screening. This guide provides validated protocols for leveraging this building block to create structurally diverse molecules with significant therapeutic potential.

Reagent Profile and Safe Handling

Before commencing any synthetic work, it is critical to understand the properties and safety requirements of the starting material and related compounds.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 4428-38-0 | [7] |

| Molecular Formula | C₇H₁₁NO | [6][7] |

| Molecular Weight | 125.17 g/mol | [6][7] |

| SMILES | C1=COC(=C1)CCCN | [6] |

| Predicted XlogP | 1.1 | [8] |

| Purity | ≥98% (Typical Commercial Grade) | [7] |

Safety and Handling Precautions

Furan and its derivatives require careful handling due to their potential reactivity and toxicity. Always consult the specific Safety Data Sheet (SDS) for any chemical before use.[9][10]

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[11][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[9][11]

-

Fire Safety: Furan derivatives can be flammable. Keep them away from heat, sparks, and open flames.[9][11][13] Ensure fire-extinguishing equipment (e.g., sand, CO₂ extinguisher) is readily available.[11]

-

Storage: Store containers tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[12][13]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into sewers or surface water.[12]

Synthetic Protocols and Applications

The following sections detail three distinct, high-utility synthetic protocols using this compound as the key starting material. Each protocol is designed to yield a different class of novel compounds.

Protocol 1: Synthesis of Novel Amides via EDC/HOBt Coupling

Principle: Amide bond formation is one of the most fundamental reactions in medicinal chemistry. This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) to activate a carboxylic acid, which is then susceptible to nucleophilic attack by the primary amine of this compound. This method is chosen for its mild reaction conditions, broad substrate scope, and the water-solubility of the urea byproduct, which simplifies purification.[14][15][16]

Materials and Reagents:

-

This compound

-

Carboxylic acid of choice (e.g., Benzoic Acid as a representative)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous NaHCO₃ solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 mmol, 1.0 eq) and dissolve it in anhydrous DCM (10 mL).

-

Reagent Addition: Add HOBt (1.2 mmol, 1.2 eq) and EDC (1.2 mmol, 1.2 eq) to the solution. Stir the mixture at room temperature for 10 minutes.

-

Amine Addition: In a separate vial, dissolve this compound (1.1 mmol, 1.1 eq) and DIPEA (1.5 mmol, 1.5 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction flask.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Validation and Characterization (Example: N-(3-(furan-2-yl)propyl)benzamide):

| Parameter | Expected Outcome |

| Yield | 75-90% |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃) | δ ~7.8 (d, 2H), 7.5-7.4 (m, 3H), 7.3 (d, 1H), 6.3 (dd, 1H), 6.1 (d, 1H), 6.0 (br s, 1H, NH), 3.5 (q, 2H), 2.8 (t, 2H), 2.1 (p, 2H) ppm. |

| ¹³C NMR (CDCl₃) | δ ~167.5, 155.0, 141.0, 134.5, 131.5, 128.5, 127.0, 110.0, 105.5, 38.0, 28.0, 26.0 ppm. |

| MS (ESI+) | Expected m/z: 230.1176 [M+H]⁺ |

Protocol 2: Synthesis of Novel Secondary Amines via Reductive Amination

Principle: Reductive amination is a powerful method for forming carbon-nitrogen bonds.[17] The process involves the initial formation of an imine (or Schiff base) from the condensation of this compound with an aldehyde (e.g., furfural), followed by in-situ reduction to the corresponding secondary amine.[18] Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent because it is mild, selective for imines in the presence of aldehydes, and does not require acidic or basic conditions.[19][20][21]

Materials and Reagents:

-

This compound

-

Aldehyde of choice (e.g., Furfural as a representative)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic Acid (glacial)

-

Saturated aqueous NaHCO₃ solution

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq), the aldehyde (1.05 eq), and DCE (15 mL).

-

Imine Formation: Add a catalytic amount of glacial acetic acid (2-3 drops). Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Add STAB (1.5 mmol, 1.5 eq) to the mixture in portions over 10 minutes. Caution: Gas evolution may occur.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate imine.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Washing: Wash the combined organic layers with water (1 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure secondary amine.

Validation and Characterization (Example: N-(furan-2-ylmethyl)-3-(furan-2-yl)propan-1-amine):

| Parameter | Expected Outcome |

| Yield | 70-85% |

| Appearance | Pale yellow oil |

| ¹H NMR (CDCl₃) | δ ~7.35 (d, 1H), 7.30 (d, 1H), 6.3 (m, 2H), 6.2 (d, 1H), 6.0 (d, 1H), 3.8 (s, 2H), 2.7 (t, 2H), 2.6 (t, 2H), 1.9 (p, 2H), 1.6 (br s, 1H, NH) ppm. |

| ¹³C NMR (CDCl₃) | δ ~155.5, 153.0, 142.0, 141.0, 110.5, 110.0, 107.0, 105.0, 48.0, 46.0, 30.0, 28.0 ppm. |

| MS (ESI+) | Expected m/z: 206.1179 [M+H]⁺ |

Protocol 3: Synthesis of Tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler Reaction

Principle: The Pictet-Spengler reaction is a powerful cyclization strategy that forms a new heterocyclic ring.[22][23] In this application, the electron-rich furan ring of this compound acts as the nucleophile. It attacks an iminium ion, formed in situ from the condensation of the primary amine with an aldehyde.[24] This reaction creates a rigid, fused tetrahydrofuro[3,2-c]pyridine scaffold, a structure of significant interest in medicinal chemistry. Trifluoroacetic acid (TFA) is used as a strong acid catalyst to promote iminium ion formation and the subsequent cyclization.[24][25]

Materials and Reagents:

-

This compound

-

Aldehyde of choice (e.g., Benzaldehyde as a representative)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and the aldehyde (1.1 mmol, 1.1 eq) in anhydrous DCM (15 mL).

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (3.0 mmol, 3.0 eq) dropwise.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The reaction mixture may darken.

-

Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the product.

-

Workup: Cool the reaction mixture back to 0 °C and carefully neutralize it by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 25 mL).

-

Washing: Wash the combined organic layers with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-